2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of furan-2-carboxylic acid hydrazide with a suitable nitrile oxide to form the oxadiazole ring, followed by coupling with a pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to facilitate efficient cyclization and coupling reactions .
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: Inhibition of key enzymes or receptors, leading to reduced inflammation or microbial growth.
Comparison with Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Similar in structure but contains a thiazole ring instead of an oxadiazole ring.
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the attached substituents.
Uniqueness: 2-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of furan, oxadiazole, and pyridine rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-(furan-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2/c1-2-6-12-8(4-1)10-13-11(16-14-10)9-5-3-7-15-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZUFQNXBHOCHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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